molecular formula C30H48Al2O12 B8693971 Aluminum sebacate CAS No. 5505-62-4

Aluminum sebacate

Cat. No. B8693971
Key on ui cas rn: 5505-62-4
M. Wt: 654.7 g/mol
InChI Key: ITPKQLWJKWUWPB-UHFFFAOYSA-H
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Patent
US08389620B2

Procedure details

An aluminum sebacate soap (aluminum sebacate soap (II)) is synthesized in the same manner as that described in the item (1) except that a 5% aqueous solution of aluminum nitrate corresponding to a half amount of that described above, that is, 1.025 moles with respect to 1 mole of sodium sebacate is added to the aqueous solution of sodium sebacate. It should be noted that the concentration of sodium sebacate is adjusted in such a manner that the theoretical aluminum soap concentration is 1%.
[Compound]
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
aluminum nitrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium sebacate
Quantity
1 mol
Type
reactant
Reaction Step Four
Name
sodium sebacate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
sodium sebacate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[N+]([O-])([O-])=O.[Al+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Na+].[Na+].[Al]>>[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Al+3:5].[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[C:14]([O-:27])(=[O:26])[CH2:15][CH2:16][CH2:17][CH2:18][CH2:19][CH2:20][CH2:21][CH2:22][C:23]([O-:25])=[O:24].[Al+3:5] |f:0.1.2.3,4.5.6,8.9.10.11.12|

Inputs

Step One
Name
( 1 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
aluminum nitrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])[O-].[Al+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
Step Four
Name
sodium sebacate
Quantity
1 mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Name
sodium sebacate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Step Five
Name
sodium sebacate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Na+].[Na+]
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Al]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCCCC(=O)[O-])(=O)[O-].[Al+3].C(CCCCCCCCC(=O)[O-])(=O)[O-].C(CCCCCCCCC(=O)[O-])(=O)[O-].[Al+3]
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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